molecular formula C15H19NO B8463660 N-benzyl-2,2-dimethyl-N-prop-2-yn-1-ylpropanamide

N-benzyl-2,2-dimethyl-N-prop-2-yn-1-ylpropanamide

Cat. No. B8463660
M. Wt: 229.32 g/mol
InChI Key: XMFNVVKEBYIHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552023B2

Procedure details

To a stirred solution of N-benzylprop-2-yn-1-amine (472 mg, 3.25 mmol) and triethylamine (493 mg, 4.88 mmol) in DCM (16 mL), cooled to 0° C. was added pivaloyl chloride (451 mg, 3.74 mmol). After 1 hour the reaction mixture was applied directly to the top of a silica gel column for purification, eluting with a gradient of 60-100% DCM in hexanes to give the title compound. MS: m/z=230 (M+1).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][C:10]#[CH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21]>C(Cl)Cl>[CH2:1]([N:8]([CH2:9][C:10]#[CH:11])[C:19](=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC#C
Name
Quantity
493 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
451 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction mixture was applied directly to the top of a silica gel column for purification
Duration
1 h
WASH
Type
WASH
Details
eluting with a gradient of 60-100% DCM in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(C(C)(C)C)=O)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.